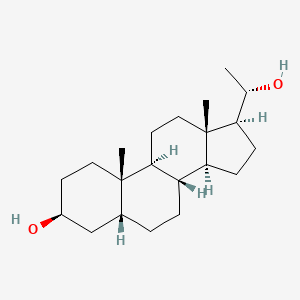

(3beta,5beta)-Pregnano-3,20-diol

Descripción general

Descripción

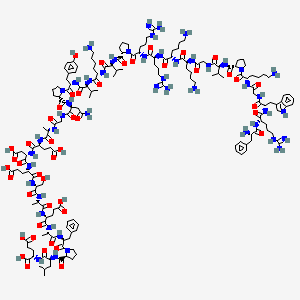

(3beta,5beta)-Pregnane-3,20-diol, also known as Pregnanediol, is a naturally occurring steroid hormone and a metabolite of progesterone. It is a key intermediate in the biosynthesis of other steroids, including progesterone, androstenedione, and cortisol. Pregnanediol is produced in the adrenal glands, testes, and ovaries and is involved in a variety of physiological processes. It has been studied for its potential therapeutic applications in a variety of conditions, including infertility, depression, and anxiety.

Aplicaciones Científicas De Investigación

Biomarcador para el síndrome de ovario poliquístico (SOP) y la insuficiencia ovárica prematura (IOP)

(3beta,5beta)-Pregnano-3,20-diol ha sido identificado como un posible biomarcador metabólico sérico para el SOP y la IOP. La investigación sugiere que su expresión diferencial en suero puede utilizarse para el diagnóstico temprano de estas afecciones. Los niveles del compuesto fueron significativamente desregulados en los pacientes, lo que indica su participación en los procesos fisiopatológicos del SOP y la IOP .

Herramienta de diagnóstico en metabolómica

La presencia del compuesto en el perfil metabólico basado en suero ofrece una ventaja diagnóstica. Es uno de los metabolitos expresados diferencialmente (DEM) que pueden identificarse mediante el análisis de cromatografía líquida-espectrometría de masas, proporcionando información sobre los cambios metabólicos asociados con diversos trastornos .

Investigación sobre vías metabólicas

This compound está involucrado en vías enriquecidas de la Enciclopedia de Genes y Genomas de Kyoto (KEGG). Esta participación sugiere que juega un papel en la interacción con los genes correspondientes, lo que podría ser crucial para comprender las vías metabólicas en el SOP y la IOP .

Mecanismo De Acción

Target of Action

The primary targets of (3beta,5beta)-Pregnane-3,20-diol are the integrins, specifically the αVβ1, αVβ3, and αVβ5 integrins . Integrins are a large family of adhesion molecules that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular processes, including cell adhesion, migration, and signal transduction .

Mode of Action

(3beta,5beta)-Pregnane-3,20-diol interacts with its targets, the integrins, to mediate various cellular processes. The compound’s interaction with these integrins can lead to changes in cell adhesion, migration, and signal transduction . For instance, the αVβ1 integrin is thought to play a significant role in cell adhesion, while the αVβ3 and αVβ5 integrins are primarily involved in cell migration .

Biochemical Pathways

The compound affects the enzymatic reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase . This enzyme catalyzes the conversion of 3beta-hydroxy-5beta-pregnane-20-one to 5beta-pregnan-3,20-dione, with NADP+ as a co-factor . Thus, (3beta,5beta)-Pregnane-3,20-diol can influence the levels of these steroids and the redox state of the cell.

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of (3beta,5beta)-Pregnane-3,20-diol’s action are primarily related to its interaction with integrins. By binding to these integrins, the compound can influence cell adhesion, migration, and signal transduction, thereby affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3beta,5beta)-Pregnane-3,20-diol. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment, such as other steroids or signaling molecules. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

The (3beta,5beta)-Pregnane-3,20-diol interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme is responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, thus catalyzing an essential step in the formation of all classes of active steroid hormones .

Cellular Effects

(3beta,5beta)-Pregnane-3,20-diol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of 3β-HSD gene expression, which involves multiple signal transduction pathways activated by several growth factors, steroids, and cytokines .

Molecular Mechanism

At the molecular level, (3beta,5beta)-Pregnane-3,20-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the chemical reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase .

Metabolic Pathways

(3beta,5beta)-Pregnane-3,20-diol is involved in the metabolic pathways that involve the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme interacts with (3beta,5beta)-Pregnane-3,20-diol in the process of oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids .

Propiedades

IUPAC Name |

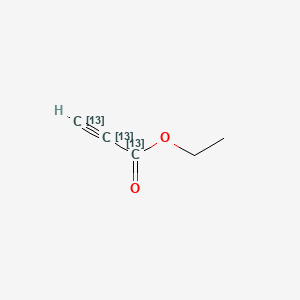

(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-HUTKLZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724229 | |

| Record name | (3beta,5beta)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80-90-0 | |

| Record name | (3beta,5beta)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)